molecular formula C13H15N5O4S B12706001 1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione CAS No. 41388-01-6

1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione

Cat. No.: B12706001
CAS No.: 41388-01-6
M. Wt: 337.36 g/mol
InChI Key: FWWYONOMBQNHDI-UHFFFAOYSA-N
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Description

1-[(2,4-Dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione (CAS: 41388-01-6) is a substituted 3,4-dihydropyrimidine-2-thione derivative with a molecular formula of C₁₃H₁₅N₅O₄S and a molecular weight of 337.35 g/mol . The compound features a pyrimidine-2-thione core substituted with a 4,4,6-trimethyl group and a 2,4-dinitrophenylamino moiety. Its structure is characterized by a planar dihydropyrimidine ring and a perpendicular aromatic substituent, as observed in crystallographic studies of analogous compounds . The 2,4-dinitrophenyl group confers strong electron-withdrawing properties, influencing its chemical reactivity and biological interactions.

The compound is synthesized via condensation reactions involving substituted anilines, potassium thiocyanate (KSCN), and 4-methylpent-3-en-2-one (an acetone aldol adduct) under reflux conditions . Its purification is typically achieved through recrystallization from ethanol or methanol . Analytical characterization employs techniques such as FT-IR, ¹H/¹³C-NMR, and reverse-phase HPLC (e.g., Newcrom R1 column with acetonitrile/water/phosphate buffer) .

Properties

CAS No.

41388-01-6

Molecular Formula

C13H15N5O4S

Molecular Weight

337.36 g/mol

IUPAC Name

3-(2,4-dinitroanilino)-4,6,6-trimethyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C13H15N5O4S/c1-8-7-13(2,3)14-12(23)16(8)15-10-5-4-9(17(19)20)6-11(10)18(21)22/h4-7,15H,1-3H3,(H,14,23)

InChI Key

FWWYONOMBQNHDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC(=S)N1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione typically involves multiple steps. One common method includes the reaction of 2,4-dinitrophenylhydrazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while maintaining cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The dinitrophenyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, making the compound useful in various biochemical applications .

Comparison with Similar Compounds

Key Observations :

  • The 2,4-dinitrophenylamino group in the target compound introduces steric bulk and electronic effects distinct from halophenyl or methylphenyl substituents.
  • Synthetic yields for analogs range from 62% to 95%, influenced by substituent reactivity and crystallization efficiency .
  • Melting points correlate with molecular symmetry and intermolecular interactions (e.g., hydrogen bonding and π-stacking) .

Crystallographic and Physicochemical Properties

Crystallographic studies reveal that analogs adopt envelope conformations in the dihydropyrimidine ring, with aryl substituents oriented perpendicularly (dihedral angles: 83–89°) . The target compound likely exhibits similar packing, stabilized by N–H∙∙∙S hydrogen bonds forming centrosymmetric dimers .

Physicochemical Properties :

  • LogP : The target compound has a LogP of 2.74, indicating moderate lipophilicity suitable for membrane permeability . This value is higher than chlorophenyl analogs (LogP ~2.1–2.5) due to the nitro groups .
  • Solubility : The dinitrophenyl group reduces aqueous solubility compared to methyl- or methoxy-substituted derivatives .

Key Insights :

  • Chlorophenyl derivatives show broader antibacterial activity, likely due to halogen-mediated enzyme inhibition .
  • Fluorophenyl analogs are prioritized for cardiovascular applications, leveraging fluorine’s electronegativity for receptor targeting .

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